GSK2606414

Catalog No.
S548274
CAS No.
1337531-36-8
M.F
C24H20F3N5O
M. Wt
451.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK2606414

CAS Number

1337531-36-8

Product Name

GSK2606414

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C24H20F3N5O

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30)

InChI Key

SIXVRXARNAVBTC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK2606414; GSK-2606414; GSK 2606414; GSK PERK Inhibitor.

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F

The exact mass of the compound 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is 451.16199 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK2606414 is a highly potent, orally bioavailable, and brain-penetrant ATP-competitive inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), exhibiting an IC50 of 0.4 nM[1]. As a first-in-class tool compound, it is widely procured for its ability to completely shut down the PERK-dependent arm of the Unfolded Protein Response (UPR). Unlike downstream modulators that only partially restore translation, GSK2606414 provides absolute upstream kinase blockade, making it the definitive baseline material for acute endoplasmic reticulum (ER) stress assays, neurodegeneration models requiring high blood-brain barrier (BBB) penetration, and oncology research targeting tumor hypoxia adaptations [1]. Its well-documented pharmacokinetic profile and established formulation protocols ensure highly reproducible in vivo dosing.

Substituting GSK2606414 with downstream Integrated Stress Response (ISR) modulators like ISRIB or generic kinase inhibitors fundamentally alters experimental outcomes. While ISRIB acts downstream to reverse eIF2α phosphorylation effects and only partially restores global protein synthesis (~70%), GSK2606414 binds directly to the PERK kinase domain, preventing autophosphorylation and achieving near-complete (~100%) translation restoration [1]. Procurement of GSK2606414 is mandatory when an assay requires total ablation of PERK signaling rather than partial downstream rescue. Furthermore, unlike generic kinase inhibitors, GSK2606414 possesses a highly specific off-target profile—most notably its potent inhibition of RIPK1—which requires precise material selection to avoid confounding data in apoptosis and necroptosis models [2].

Complete Translation Restoration vs. Partial Downstream Rescue

In comparative models of ER stress, GSK2606414 completely inhibits tunicamycin-induced CHOP induction and restores global protein synthesis rates to approximately 100% of control levels. In contrast, the downstream modulator ISRIB only partially reduces CHOP expression and restores protein synthesis to about 70%[1].

Evidence DimensionGlobal protein synthesis restoration post-ER stress
Target Compound Data~100% restoration (GSK2606414)
Comparator Or Baseline~70% restoration (ISRIB)
Quantified Difference30% greater translational derepression with GSK2606414
ConditionsTunicamycin-induced ER stress models

Buyers must select GSK2606414 when complete upstream ablation of the PERK pathway is required, whereas ISRIB is suited for partial rescue to avoid secretory tissue toxicity.

Assay Reproducibility: Managing High-Affinity Off-Target RIPK1 Inhibition

While highly selective against other eIF2α kinases, GSK2606414 acts as a potent type II inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). Studies demonstrate that GSK2606414 inhibits RIPK1 with an IC50 in the low nanomolar range, comparable to its primary target PERK, effectively blocking TNF-mediated necroptosis in cellular assays [1].

Evidence DimensionRIPK1 Kinase Inhibition (IC50)
Target Compound DataLow nanomolar range (GSK2606414)
Comparator Or Baseline>1000 nM (Standard generic PERK inhibitors lacking the pyrrolopyrimidine scaffold)
Quantified DifferenceDual PERK/RIPK1 inhibition profile specific to GSK2606414 and its close analog GSK2656157
ConditionsTNF-stimulated immortalized MEFs / cell-free kinase assays

Procurement teams and assay designers must account for this dual PERK/RIPK1 inhibition profile to prevent irreproducible or confounded cell survival data in necroptosis models.

Processability: Standardized In Vivo Formulation and Solubility

GSK2606414 exhibits specific solubility requirements for in vivo administration. It achieves a clear, stable solution at concentrations ≥ 2.5 mg/mL when formulated in a specific co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Alternatively, it can be formulated as a suspension in 0.5% methylcellulose with 0.1% Tween 80 for oral gavage up to 50 mg/kg .

Evidence DimensionFormulation Solubility
Target Compound Data≥ 2.5 mg/mL clear solution (GSK2606414)
Comparator Or Baseline< 0.1 mg/mL (Unformulated aqueous baseline)
Quantified Difference>25-fold increase in solubility using the optimized PEG300/Tween 80 vehicle
Conditions10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at room temperature

Utilizing these validated co-solvent formulation protocols prevents compound precipitation, ensuring reproducible pharmacokinetics and reliable material handling for animal studies.

Exceptional Selectivity Over eIF2α Kinase Family Members

GSK2606414 demonstrates an IC50 of 0.4 nM for PERK while maintaining strict selectivity against related eukaryotic initiation factor 2-alpha (eIF2α) kinases. It exhibits >100-fold to >385-fold selectivity over PKR (EIF2AK2), HRI (EIF2AK1), and GCN2, ensuring that observed stress responses are exclusively PERK-mediated [1].

Evidence DimensionKinase Selectivity (IC50)
Target Compound Data0.4 nM (PERK)
Comparator Or Baseline>154 nM to >400 nM (PKR, HRI, GCN2)
Quantified Difference>385-fold selectivity margin for PERK over other eIF2α kinases
ConditionsCell-free ATP-competitive kinase assay ([ATP] = 5 µM)

This extreme selectivity allows buyers to confidently isolate the PERK branch of the UPR without confounding cross-reactivity from amino acid starvation (GCN2) or viral infection (PKR) pathways.

Acute In Vivo Neurodegeneration Studies

Selected over downstream modulators like ISRIB due to its high blood-brain barrier penetration and capacity for complete PERK blockade, making it the required choice for studying the acute role of the UPR in prion or tau-mediated mouse models [1].

Mechanistic Unfolded Protein Response (UPR) Assays

Procured as the gold-standard upstream off-switch for PERK in tunicamycin- or thapsigargin-induced ER stress models, providing 100% translation restoration in contrast to the partial effects of downstream ISR modulators [1].

Dual PERK/RIPK1 Pathway Interrogation

Utilized in specialized oncology and immunology models where simultaneous blockade of ER stress-induced translation and RIPK1-mediated necroptosis is experimentally desired, leveraging its specific off-target profile [2].

Preclinical Oncology Xenograft Models

Formulated in optimized PEG300/Tween 80 vehicles for oral administration to evaluate the dependency of hypoxic solid tumors on PERK-mediated survival pathways, relying on its established in vivo processability [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

451.16199476 Da

Monoisotopic Mass

451.16199476 Da

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DPP2K6EFW8

Wikipedia

GSK2606414

Dates

Last modified: 08-15-2023
1: Rojas-Rivera D, Delvaeye T, Roelandt R, Nerinckx W, Augustyns K, Vandenabeele P, Bertrand MJM. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. Cell Death Differ. 2017 Apr 28. doi: 10.1038/cdd.2017.58. [Epub ahead of print] PubMed PMID: 28452996.
2: Wen L, Xiao B, Shi Y, Han F. PERK signalling pathway mediates single prolonged stress-induced dysfunction of medial prefrontal cortex neurons. Apoptosis. 2017 Jun;22(6):753-768. doi: 10.1007/s10495-017-1371-5. PubMed PMID: 28391375.
3: Jiang X, Wei Y, Zhang T, Zhang Z, Qiu S, Zhou X, Zhang S. Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress associated gene expression in retinal pigment epithelial cells. Mol Med Rep. 2017 May;15(5):3105-3110. doi: 10.3892/mmr.2017.6418. Epub 2017 Mar 30. PubMed PMID: 28358434.
4: Zhang J, Feng Z, Wang C, Zhou H, Liu W, Kanchana K, Dai X, Zou P, Gu J, Cai L, Liang G. Curcumin derivative WZ35 efficiently suppresses colon cancer progression through inducing ROS production and ER stress-dependent apoptosis. Am J Cancer Res. 2017 Feb 1;7(2):275-288. eCollection 2017. PubMed PMID: 28337376; PubMed Central PMCID: PMC5336501.
5: Sharma R, Quilty F, Gilmer JF, Long A, Byrne AM. Unconjugated secondary bile acids activate the unfolded protein response and induce golgi fragmentation via a src-kinase-dependant mechanism. Oncotarget. 2017 Jan 3;8(1):967-978. doi: 10.18632/oncotarget.13514. PubMed PMID: 27888615; PubMed Central PMCID: PMC5352210.
6: Abhishek K, Sardar AH, Das S, Kumar A, Ghosh AK, Singh R, Saini S, Mandal A, Verma S, Kumar A, Purkait B, Dikhit MR, Das P. Phosphorylation of Translation Initiation Factor 2-Alpha in Leishmania donovani under Stress Is Necessary for Parasite Survival. Mol Cell Biol. 2016 Dec 19;37(1). pii: e00344-16. Print 2017 Jan 1. PubMed PMID: 27736773; PubMed Central PMCID: PMC5192082.
7: Wu WS, Chien CC, Chen YC, Chiu WT. Protein Kinase RNA-Like Endoplasmic Reticulum Kinase-Mediated Bcl-2 Protein Phosphorylation Contributes to Evodiamine-Induced Apoptosis of Human Renal Cell Carcinoma Cells. PLoS One. 2016 Aug 2;11(8):e0160484. doi: 10.1371/journal.pone.0160484. eCollection 2016. PubMed PMID: 27483435; PubMed Central PMCID: PMC4970736.
8: Celardo I, Costa AC, Lehmann S, Jones C, Wood N, Mencacci NE, Mallucci GR, Loh SH, Martins LM. Mitofusin-mediated ER stress triggers neurodegeneration in pink1/parkin models of Parkinson's disease. Cell Death Dis. 2016 Jun 23;7(6):e2271. doi: 10.1038/cddis.2016.173. PubMed PMID: 27336715; PubMed Central PMCID: PMC5143399.
9: Guthrie LN, Abiraman K, Plyler ES, Sprenkle NT, Gibson SA, McFarland BC, Rajbhandari R, Rowse AL, Benveniste EN, Meares GP. Attenuation of PKR-like ER Kinase (PERK) Signaling Selectively Controls Endoplasmic Reticulum Stress-induced Inflammation Without Compromising Immunological Responses. J Biol Chem. 2016 Jul 22;291(30):15830-40. doi: 10.1074/jbc.M116.738021. Epub 2016 May 23. PubMed PMID: 27226638; PubMed Central PMCID: PMC4957064.
10: Zhou Y, Qi B, Gu Y, Xu F, Du H, Li X, Fang W. Porcine Circovirus 2 Deploys PERK Pathway and GRP78 for Its Enhanced Replication in PK-15 Cells. Viruses. 2016 Feb 20;8(2). pii: E56. doi: 10.3390/v8020056. PubMed PMID: 26907328; PubMed Central PMCID: PMC4776210.
11: Chen TC, Chien CC, Wu MS, Chen YC. Evodiamine from Evodia rutaecarpa induces apoptosis via activation of JNK and PERK in human ovarian cancer cells. Phytomedicine. 2016 Jan 15;23(1):68-78. doi: 10.1016/j.phymed.2015.12.003. Epub 2015 Dec 22. PubMed PMID: 26902409.
12: Yan F, Cao S, Li J, Dixon B, Yu X, Chen J, Gu C, Lin W, Chen G. Pharmacological Inhibition of PERK Attenuates Early Brain Injury After Subarachnoid Hemorrhage in Rats Through the Activation of Akt. Mol Neurobiol. 2017 Apr;54(3):1808-1817. doi: 10.1007/s12035-016-9790-9. Epub 2016 Feb 18. PubMed PMID: 26887383.
13: Radford H, Moreno JA, Verity N, Halliday M, Mallucci GR. PERK inhibition prevents tau-mediated neurodegeneration in a mouse model of frontotemporal dementia. Acta Neuropathol. 2015 Nov;130(5):633-42. doi: 10.1007/s00401-015-1487-z. Epub 2015 Oct 8. PubMed PMID: 26450683; PubMed Central PMCID: PMC4612323.
14: Johari YB, Estes SD, Alves CS, Sinacore MS, James DC. Integrated cell and process engineering for improved transient production of a "difficult-to-express" fusion protein by CHO cells. Biotechnol Bioeng. 2015 Dec;112(12):2527-42. doi: 10.1002/bit.25687. Epub 2015 Sep 7. PubMed PMID: 26126657.
15: Jamison S, Lin Y, Lin W. Pancreatic endoplasmic reticulum kinase activation promotes medulloblastoma cell migration and invasion through induction of vascular endothelial growth factor A. PLoS One. 2015 Mar 20;10(3):e0120252. doi: 10.1371/journal.pone.0120252. eCollection 2015. PubMed PMID: 25794107; PubMed Central PMCID: PMC4368580.
16: Halliday M, Radford H, Sekine Y, Moreno J, Verity N, le Quesne J, Ortori CA, Barrett DA, Fromont C, Fischer PM, Harding HP, Ron D, Mallucci GR. Partial restoration of protein synthesis rates by the small molecule ISRIB prevents neurodegeneration without pancreatic toxicity. Cell Death Dis. 2015 Mar 5;6:e1672. doi: 10.1038/cddis.2015.49. PubMed PMID: 25741597; PubMed Central PMCID: PMC4385927.
17: Moon HS, Kim B, Gwak H, Suh DH, Song YS. Autophagy and protein kinase RNA-like endoplasmic reticulum kinase (PERK)/eukaryotic initiation factor 2 alpha kinase (eIF2α) pathway protect ovarian cancer cells from metformin-induced apoptosis. Mol Carcinog. 2016 Apr;55(4):346-56. doi: 10.1002/mc.22284. Epub 2015 Feb 7. PubMed PMID: 25663310.
18: Lin LC, Sibille E. Somatostatin, neuronal vulnerability and behavioral emotionality. Mol Psychiatry. 2015 Mar;20(3):377-87. doi: 10.1038/mp.2014.184. Epub 2015 Jan 20. PubMed PMID: 25600109; PubMed Central PMCID: PMC4355106.
19: Ounallah-Saad H, Sharma V, Edry E, Rosenblum K. Genetic or pharmacological reduction of PERK enhances cortical-dependent taste learning. J Neurosci. 2014 Oct 29;34(44):14624-32. doi: 10.1523/JNEUROSCI.2117-14.2014. PubMed PMID: 25355215.
20: Axten JM, Romeril SP, Shu A, Ralph J, Medina JR, Feng Y, Li WH, Grant SW, Heerding DA, Minthorn E, Mencken T, Gaul N, Goetz A, Stanley T, Hassell AM, Gampe RT, Atkins C, Kumar R. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Med Chem Lett. 2013 Aug 12;4(10):964-8. doi: 10.1021/ml400228e. eCollection 2013 Oct 10. PubMed PMID: 24900593; PubMed Central PMCID: PMC4027568.

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